molecular formula C10H7ClN2S B1626566 3-Chloro-6-(phenylsulfanyl)pyridazine CAS No. 64383-28-4

3-Chloro-6-(phenylsulfanyl)pyridazine

Cat. No.: B1626566
CAS No.: 64383-28-4
M. Wt: 222.69 g/mol
InChI Key: YWAQJKFAFIKUCA-UHFFFAOYSA-N
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Description

3-Chloro-6-(phenylsulfanyl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 3-position and a phenylsulfanyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(phenylsulfanyl)pyridazine typically involves the reaction of 3-chloropyridazine with a phenylsulfanyl reagent under appropriate conditions. One common method involves the use of mucochloric acid and benzene as starting materials . The reaction proceeds under mild conditions to yield the desired pyridazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(phenylsulfanyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-6-(phenylsulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-(phenylsulfanyl)pyridazine is unique due to the presence of both the chlorine and phenylsulfanyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-chloro-6-phenylsulfanylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAQJKFAFIKUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542041
Record name 3-Chloro-6-(phenylsulfanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64383-28-4
Record name 3-Chloro-6-(phenylsulfanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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